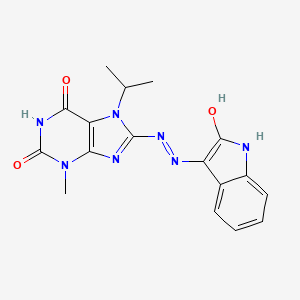

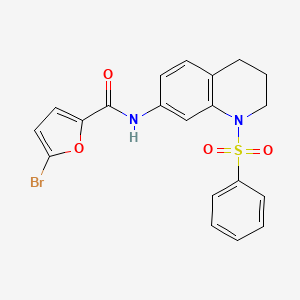

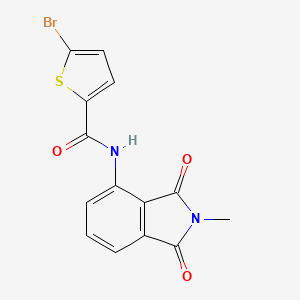

![molecular formula C15H27NO3 B2529205 tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420955-72-1](/img/structure/B2529205.png)

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures that often include multiple rings and functional groups, which can be manipulated to explore chemical space for drug discovery .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione were synthesized, indicating the versatility of spirocyclic compounds in generating new chemical entities with potential receptor affinities . These synthetic approaches are crucial for the development of novel compounds that can access chemical spaces complementary to existing structures like piperidine ring systems.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been studied using various techniques, including X-ray diffraction. For example, the crystal structures of enantiomers of a related compound, 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, were determined, providing insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within these molecules . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms within spirocyclic compounds, which can influence their biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, leading to the formation of new products with different properties. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the reactivity of the active methylene group in these compounds . Understanding these reactions is important for the functionalization and derivatization of spirocyclic compounds, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and a chair conformation of the hexahydropyrimidine ring, which can affect the compound's solubility and stability . Additionally, the use of NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, which is crucial for understanding their stereochemistry and potential interactions with biological targets .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Derivation : tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate and its derivatives are primarily involved in synthetic routes to form novel compounds. For example, a general procedure was developed for the synthesis of spirocyclic 3-oxotetrahydrofurans, leading to potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Additionally, the compound has been used as an intermediate in the synthesis of biologically relevant compounds, such as in the intermolecular Ugi reaction with gabapentin to produce novel classes of compounds (Amirani Poor et al., 2018).

Structural Analysis : The crystal structure of related compounds has been analyzed to understand the effects of substituents on supramolecular arrangements. For instance, a study focused on cyclohexane-5-spirohydantoin derivatives revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010). In another study, NMR spectroscopy was applied to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its derivatives, showcasing the compound's utility in stereochemical analysis (Jakubowska et al., 2013).

Application in Drug Synthesis

Drug Synthesis and Design : The chemical framework of this compound is instrumental in the synthesis of biologically active compounds. For instance, a series of compounds with a 1-thia-4-azaspiro[4.5]decan-3-one scaffold, sharing structural similarities, were synthesized and evaluated against human coronavirus and influenza virus, indicating its potential in antiviral drug development (Apaydın et al., 2019). Furthermore, spirolactams, conformationally restricted pseudopeptides derived from related structures, were synthesized for use in peptide synthesis, indicating their utility in developing bioactive molecules (Fernandez et al., 2002).

Propriétés

IUPAC Name |

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h12,17H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWDPVNUVVOIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

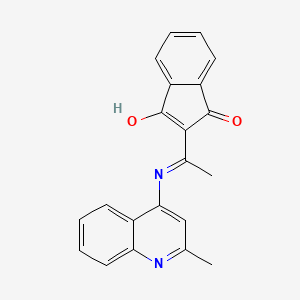

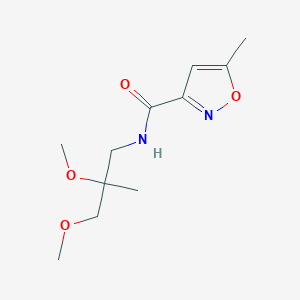

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

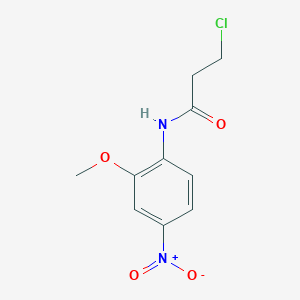

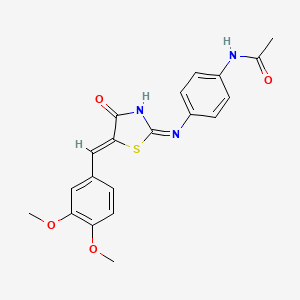

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)

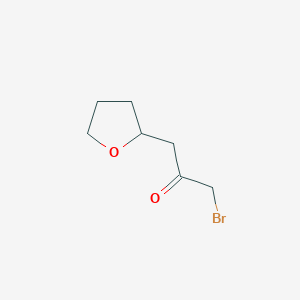

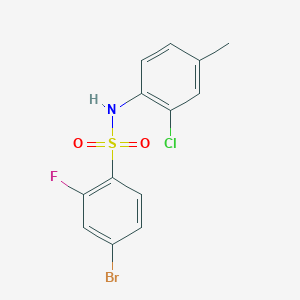

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)